(6-Bromo-pyridin-3-yloxy)-acetic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 2-(6-bromopyridin-3-yl)oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-2-13-9(12)6-14-7-3-4-8(10)11-5-7/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAHEEUGYILBQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Pyridinol Derivatives with Haloacetates
Method Overview:
This approach involves alkylating a pyridinol derivative with haloacetates, such as methyl or ethyl chloroacetate or bromoacetate, in a dipolar aprotic solvent. The key steps include:
Preparation of Alkali Metal Salt:
The pyridinol compound is first converted into its alkali metal salt, typically potassium or sodium salt, by treatment with a base such as potassium carbonate (K₂CO₃). This enhances nucleophilicity for subsequent alkylation.Alkylation Reaction:
The alkali metal salt reacts with methyl or ethyl haloacetates in a dry, aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylformamide (DMF). The reaction is conducted under heating with agitation, generally at temperatures around 50–80°C, to facilitate nucleophilic substitution.Reaction Conditions & Yield:
The process yields the ester with high efficiency, often exceeding 90%, and produces a product with purity above 97%. The reaction typically requires drying the system to less than 4% water to prevent hydrolysis of haloacetates.
- The potassium salt of 4-amino-3,5-dichloro-6-fluoro-2-pyridinol is preferred for alkylation due to its reactivity.
- Methyl chloroacetate is favored as the haloester, with ethyl chloroacetate also used.
Data Table: Preparation of Haloacetate Ester via Alkylation
| Step | Reagents & Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| 1 | Pyridinol + K₂CO₃ in DMF | Alkali metal salt | Complete conversion | Dry system (<4% water) |
| 2 | Salt + methyl/ethyl chloroacetate, heat (~50-80°C) | Esterified pyridinyl compound | >90% | High purity, >97% |
Transesterification to Higher Esters
Method Overview:
Once the methyl or ethyl ester intermediate is prepared, transesterification with higher aliphatic alcohols (e.g., 1-methylheptyl, 2-ethylhexyl) can be performed to obtain the desired (6-Bromo-pyridin-3-yloxy)-acetic acid ethyl ester .
Reaction Conditions:
The transesterification is typically catalyzed by acids or bases, with the process carried out in solvents like N-methyl-2-pyrrolidone or DMF. Elevated temperatures (around 80°C) facilitate exchange.Notes:
This step allows for the synthesis of higher esters with tailored lipophilicity and biological activity, with yields often exceeding 90%.
- The process benefits from the commercial availability of haloalkanoic acid esters, simplifying the synthesis.
Functional Group Transformations and Purification
Hydrolysis to Acid:
The ester can be hydrolyzed to the corresponding acid using aqueous bases like lithium hydroxide (LiOH) in tetrahydrofuran (THF), followed by acidification with HCl, to obtain (6-Bromo-pyridin-3-yloxy)-acetic acid .
Purification:
Purification is achieved through standard techniques such as recrystallization, column chromatography, or trituration, ensuring high purity for subsequent applications.
Alternative Synthetic Routes
Multi-step Synthesis via Nucleophilic Aromatic Substitution and Cyclization:
Some methods involve initial substitution on the pyridine ring followed by functionalization to introduce the bromo substituent at the 6-position, then coupling with the oxyacetic ester moiety.
- Starting from 2,3,4,6-tetrafluoropyridine derivatives, selective substitution with phenolic or amino groups is performed, followed by halogenation and esterification steps.
Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-pyridin-3-yloxy)-acetic acid ethyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Ester Hydrolysis: Formation of (6-Bromopyridin-3-yloxy)-acetic acid.
Oxidation and Reduction: Formation of oxidized or reduced pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
(6-Bromo-pyridin-3-yloxy)-acetic acid ethyl ester has been investigated for its potential as a therapeutic agent. Its derivatives have shown promise in:
- Antimicrobial Activity : Research indicates that pyridine derivatives exhibit significant antibacterial and antifungal properties against pathogens like Staphylococcus aureus and Candida albicans . The compound's structure allows it to interact with microbial targets effectively.
- Antiviral Properties : Certain studies have highlighted the compound's potential as an inhibitor of viral replication, particularly in the context of HIV . The mechanism involves modulation of viral enzyme activity, making it a candidate for further drug development.
Agricultural Applications
The compound is also being explored for its use in agrochemicals:
- Pesticidal Activity : Pyridine derivatives have been noted for their effectiveness as herbicides and insecticides. This compound can serve as a lead compound for developing new agrochemicals that target specific pests while minimizing environmental impact .
Material Science
In material science, this compound is being evaluated for its potential use in synthesizing novel materials:
- Polymer Chemistry : The reactivity of the ester group allows it to be incorporated into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength. This application is particularly relevant in creating advanced materials for industrial use.
Case Study 1: Antimicrobial Screening
A study conducted on various pyridine derivatives, including this compound, demonstrated significant antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 12.5 μg/mL against both Gram-positive and Gram-negative bacteria . This establishes a foundation for further exploration into its therapeutic applications.
Case Study 2: Agrochemical Development
Research on the synthesis of new herbicides based on pyridine scaffolds showed that modifications to the this compound structure could lead to compounds with enhanced efficacy against specific weed species, indicating its potential role in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of (6-Bromo-pyridin-3-yloxy)-acetic acid ethyl ester involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key pyridine-derived esters with structural similarities to (6-bromo-pyridin-3-yloxy)-acetic acid ethyl ester:
Key Differences and Implications
Substituent Effects :
- Bromine vs. Chlorine : Bromine’s larger atomic size (compared to Cl) increases steric hindrance and polarizability, affecting reaction rates in nucleophilic aromatic substitution. For example, ethyl 2-(6-chloropyridin-3-yl)-2-oxoacetate may exhibit faster reactivity in Pd-catalyzed couplings than brominated analogs.
- Nitro Groups : The presence of a nitro group (e.g., in ethyl 2-(6-bromo-2-nitropyridin-3-yloxy)acetate ) enhances electrophilicity but introduces instability risks (e.g., explosive tendencies under heat).
Synthetic Yields: Brominated pyridine esters, such as those derived from 6-bromopyridin-3-ol, often achieve moderate yields (48–57%) in Ir-catalyzed photoredox reactions .
Stability and Reactivity: Esters with α,β-unsaturated systems (e.g., acrylates ) are prone to Michael addition reactions, whereas saturated chains (e.g., ethyl 2-(6-bromo-pyridin-3-yloxy)acetate) favor hydrolysis or alkylation.
Biological and Industrial Applications :
Biological Activity
Overview
(6-Bromo-pyridin-3-yloxy)-acetic acid ethyl ester, with the molecular formula C9H10BrNO3, is a pyridine derivative notable for its potential biological activities. This compound features a bromine atom at the 6th position of the pyridine ring and an ethyl ester group attached to the acetic acid moiety. Its unique structure suggests various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine atom and the pyridine ring enhance its binding affinity, allowing it to modulate enzyme activity and influence cellular processes.
Key Mechanisms
- Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways, particularly cytochrome P450 enzymes, which are crucial for drug metabolism.
- Gene Expression Modulation : It influences gene expression by interacting with transcription factors, thereby altering the expression of target genes involved in oxidative stress response and apoptosis.
- Cell Signaling Pathways : The compound can affect cell signaling pathways, leading to changes in cellular metabolism and function.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest it may have anti-inflammatory properties, potentially through the modulation of inflammatory cytokines.
- Antimicrobial Activity : The compound has been explored for its antimicrobial effects against various pathogens, indicating its potential as a therapeutic agent.
- Metabolic Effects : It has been shown to enhance metabolic activity at low doses while exhibiting toxicity at higher concentrations.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Modulates cytokine production | |
| Antimicrobial | Active against specific bacterial strains | |
| Metabolic Modulation | Enhances metabolic processes | |
| Toxicity | Liver toxicity at high doses |
Case Study: Anti-inflammatory Activity
In a study examining the anti-inflammatory effects of this compound, researchers found that treatment reduced levels of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in inflammatory diseases.
Case Study: Antimicrobial Properties
Another study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, highlighting its potential as a new antimicrobial agent.
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its lipophilicity due to the bromine atom and ethyl ester group. This affects its absorption, distribution, metabolism, and excretion (ADME) properties.
- Absorption : Enhanced lipophilicity may improve oral bioavailability.
- Distribution : The compound's distribution within tissues is mediated by plasma protein binding.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes; potential for drug-drug interactions.
- Excretion : Metabolites are likely excreted via renal pathways.
Q & A
Q. Advanced Research Focus
- Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine 4-position to improve metabolic stability .
- Replace the ethyl ester with prodrug moieties (e.g., pivaloyloxymethyl) for enhanced bioavailability .
- Screen derivatives via molecular docking against target enzymes (e.g., kinases) using AutoDock Vina.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
